4-Vinylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Anti-Cancer Properties:

Research suggests 4-Vinylphenol possesses promising anti-cancer potential, particularly against breast cancer. Studies indicate it can:

- Suppress metastasis and cancer stemness: 4-Vinylphenol has been shown to inhibit the spread of cancer cells (metastasis) and reduce the population of cancer stem cells, which are resistant to traditional therapies Source: [The natural agent 4-vinylphenol targets metastasis and stemness features in breast cancer stem-like cells, Published in Oncotarget, 2018: ].

- Target multiple signaling pathways: 4-Vinylphenol likely exerts its anti-cancer effects by influencing various cellular signaling pathways, including those associated with cell growth and survival (beta-catenin, EGFR, and AKT) Source: [The natural agent 4-vinylphenol targets metastasis and stemness features in breast cancer stem-like cells, Published in Oncotarget, 2018: ].

These findings suggest 4-Vinylphenol warrants further exploration as a potential therapeutic agent for cancer, particularly breast cancer.

Understanding Toxicity Mechanisms:

-Vinylphenol is a metabolite of styrene, a known industrial solvent with potential health hazards. Research investigates the mechanisms by which 4-Vinylphenol contributes to styrene's toxicity:

- Role in hepatotoxicity and pneumotoxicity: Studies demonstrate that 4-Vinylphenol metabolites, rather than the parent compound itself, are responsible for liver (hepatotoxicity) and lung (pneumotoxicity) damage caused by styrene exposure Source: [Effect of the inhibition of the metabolism of 4-vinylphenol on its hepatotoxicity and pneumotoxicity in rats and mice, Published in Toxicology, 2002: ].

- Understanding metabolic pathways: Research on 4-Vinylphenol metabolism helps identify the specific enzymes involved in its conversion to toxic metabolites, aiding in the development of strategies to mitigate styrene's harmful effects Source: [Effect of the inhibition of the metabolism of 4-vinylphenol on its hepatotoxicity and pneumotoxicity in rats and mice, Published in Toxicology, 2002: ].

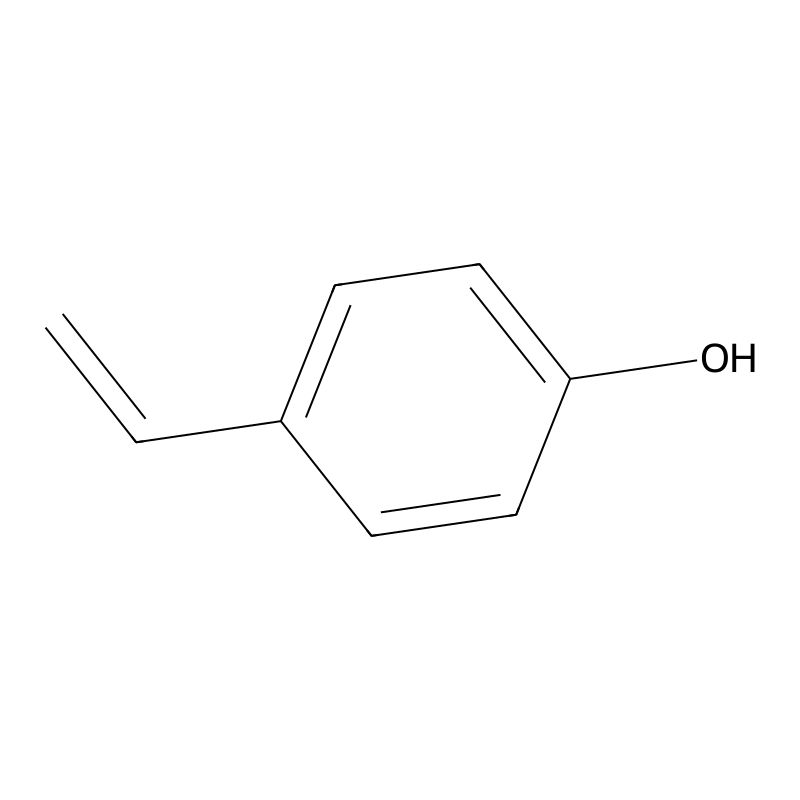

4-Vinylphenol is an organic compound with the molecular formula C₈H₈O, recognized as the most studied isomer among vinylphenols. It appears as a white volatile solid and is known for its distinct chemical structure, featuring a hydroxyl group attached to a vinyl-substituted phenyl ring. This compound is also referred to as p-vinylphenol or para-vinylphenol due to the position of the vinyl group relative to the hydroxyl group on the aromatic ring. 4-Vinylphenol is naturally found in certain wines and beers, produced by spoilage yeast such as Brettanomyces, and can contribute to specific sensory characteristics in these beverages, often described as "barnyard" or "medicinal" when present in high concentrations .

4-VP is mainly studied in the context of its presence in food and beverages. It is produced by the spoilage yeast Brettanomyces in wine and beer []. When present in high concentrations, 4-VP contributes to undesirable flavors described as barnyard, medicinal, band-aids, and mousy []. The mechanism involves the interaction of 4-VP with olfactory receptors in the nose, leading to the perception of these off-odors.

4-Vinylphenol has been identified as a human urinary metabolite, indicating its biological relevance. Its presence in biological systems may be linked to various metabolic pathways and potential effects on human health. The compound's reactivity also suggests potential implications in biological processes involving radical species and oxidative stress .

Several synthesis methods for 4-vinylphenol have been documented:

- From 4-Hydroxycinnamic Acid: This method involves the enzymatic conversion of p-coumaric acid into 4-vinylphenol via cinnamate decarboxylase. The resulting compound can then be reduced to 4-ethylphenol by vinyl phenol reductase .

- Dehydrogenation of 4-Ethylphenol: Upon contact with iron oxide at high temperatures (around 500 °C), 4-ethylphenol can be dehydrogenated to yield 4-vinylphenol .

- Chemical Synthesis: Various synthetic routes exist, including those involving direct vinylation of phenolic compounds .

4-Vinylphenol finds applications across multiple fields:

- Polymer Chemistry: It serves as a precursor for poly(4-vinylphenol), which is utilized in coatings, adhesives, and as a photoresist material in microelectronics.

- Food Industry: Its role in wine and beer contributes to flavor profiles and sensory attributes.

- Pharmaceuticals: Investigations into its biological activity may lead to applications in drug development or as a biomarker for certain metabolic conditions.

Research into the interactions of 4-vinylphenol with other compounds has revealed insights into its reactivity. In particular, studies have focused on its radical cation behavior and how it interacts with neutral styrenes, providing a basis for understanding complex biochemical pathways and potential applications in materials science .

Several compounds share structural similarities with 4-vinylphenol, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 4-Ethylphenol | Ethyl-substituted phenol | Commonly found in wines; contributes to flavor |

| 2-Vinylphenol | Vinyl-substituted phenol | Less studied; different reactivity profile |

| Poly(4-vinylphenol) | Polymer | Used in coatings and photoresists |

| p-Hydroxycinnamic Acid | Hydroxycinnamic acid | Precursor to 4-vinylphenol via enzymatic action |

The uniqueness of 4-vinylphenol lies in its specific hydroxyl and vinyl substituents, which influence its reactivity and applications compared to other similar compounds. Its ability to form radical cations further distinguishes it from others within the phenolic class .

4-Vinylphenol, with the molecular formula C₈H₈O, represents a phenolic compound characterized by the presence of both a vinyl group and a hydroxyl functional group attached to a benzene ring [1] [4] [5]. The compound is systematically named 4-ethenylphenol and carries the Chemical Abstracts Service registry number 2628-17-3 [1] [4] [5]. The molecular structure features a para-substituted benzene ring with a vinyl group (-CH=CH₂) at the 4-position relative to the hydroxyl group (-OH) [4] [5].

The bonding characteristics of 4-vinylphenol involve several key structural features that determine its chemical behavior [20] [22]. The phenolic hydroxyl group exhibits typical aromatic alcohol properties, with the oxygen atom bonded to the aromatic carbon through a single covalent bond [20]. The vinyl substituent contains a carbon-carbon double bond that introduces unsaturation into the molecular framework, creating potential sites for chemical reactivity [20] [22]. The aromatic ring system maintains the characteristic delocalized π-electron system, which influences both the stability and reactivity of the compound [20].

Hydrogen bonding capabilities are particularly significant in 4-vinylphenol due to the presence of the phenolic hydroxyl group [20] [22]. Research has demonstrated that 4-vinylphenol can participate in both intermolecular and intramolecular hydrogen bonding interactions [20] [22]. Studies involving polymer blends have shown that the hydroxyl group of vinylphenol units can form hydrogen bonds with carbonyl-containing compounds, with bond strengths that vary depending on the nature of the acceptor group [22].

The molecular geometry of 4-vinylphenol has been investigated through computational studies, which reveal the planarity of the aromatic system and the coplanar arrangement of the vinyl group with the benzene ring [32]. Density functional theory calculations have provided insights into the most stable conformational arrangements of the molecule [32].

Physical State and Thermodynamic Properties

4-Vinylphenol exists as a white volatile solid at room temperature, though it can also appear as a colorless liquid depending on temperature and purity conditions [13] [19] [38]. The compound exhibits a melting point of 73°C and an estimated boiling point of 228.85°C [1] [38]. The density of 4-vinylphenol is reported as 1.04 g/cm³, indicating a material slightly denser than water [1].

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 120.15 | g/mol |

| Melting Point | 73 | °C |

| Boiling Point | 228.85 (estimate) | °C |

| Density | 1.04 | g/cm³ |

| Flash Point | >230 | °F |

| Vapor Pressure | 9.38 | hPa at 25°C |

| Refractive Index | 1.4440 | - |

The thermodynamic properties of 4-vinylphenol have been studied in the context of related phenolic compounds [3]. Computational investigations using density functional theory methods have provided estimates for entropy and heat capacity values for similar vinylphenol derivatives [3]. The vapor pressure of 4-vinylphenol at 25°C is reported as 9.38 hPa, indicating moderate volatility under standard conditions [38].

The refractive index of 4-vinylphenol is 1.4440, which falls within the typical range for aromatic organic compounds [38]. This optical property reflects the compound's ability to interact with electromagnetic radiation and provides information about its molecular polarizability [38].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-vinylphenol through characteristic chemical shifts and coupling patterns [7] [8] [11]. Proton nuclear magnetic resonance spectra of 4-vinylphenol derivatives have been recorded at various field strengths, including 200 MHz, 700 MHz, and 900 MHz [7] [8] [11].

The aromatic protons in 4-vinylphenol typically appear in the region between 6.5 and 7.5 parts per million, with the specific chemical shifts depending on the substitution pattern and solvent effects [24] [35]. The vinyl protons exhibit characteristic multipicity patterns, with the terminal vinyl protons appearing as doublets due to coupling with the internal vinyl proton [24]. The internal vinyl proton typically appears as a doublet of doublets due to coupling with both terminal vinyl protons [24].

Research has demonstrated that the hydroxyl proton in 4-vinylphenol can exhibit variable chemical shifts depending on concentration, temperature, and solvent conditions due to hydrogen bonding effects [20] [22]. In deuterated solvents, exchange processes can affect the visibility of the hydroxyl proton signal [7] [8] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of 4-vinylphenol [27]. The aromatic carbons appear in the typical aromatic region (100-160 parts per million), while the vinyl carbons appear at characteristic alkene chemical shifts [27]. The carbon bearing the hydroxyl group exhibits a distinct downfield shift due to the electron-withdrawing effect of the oxygen atom [27].

Infrared Absorption Patterns

Infrared spectroscopy of 4-vinylphenol reveals characteristic absorption bands that correspond to specific functional groups within the molecule [9] [12] [34]. The hydroxyl group produces a broad absorption band in the region of 3200-3550 cm⁻¹, typical of phenolic compounds [34]. The exact position and shape of this band can vary depending on the degree of hydrogen bonding present in the sample [20] [22].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the vinyl carbon-hydrogen stretches also contribute to this region [34]. The aromatic carbon-carbon stretching vibrations are observed in the range of 1440-1625 cm⁻¹, with multiple bands reflecting the substituted benzene ring system [34].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3550 | Strong, broad | Phenolic hydroxyl |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C=C stretch (aromatic) | 1440-1625 | Medium | Aromatic ring |

| C=C stretch (vinyl) | 1620-1680 | Medium | Vinyl double bond |

| C-H bend (aromatic) | 680-900 | Strong | Aromatic substitution |

The vinyl group contributes characteristic absorptions, including the carbon-carbon double bond stretch in the region of 1620-1680 cm⁻¹ [34]. The out-of-plane bending vibrations of the vinyl protons appear in the fingerprint region below 1000 cm⁻¹ [34].

Studies of 4-vinylphenol derivatives have shown that substitution patterns on the aromatic ring can significantly affect the infrared spectrum [35]. The presence of additional substituents can cause shifts in band positions and changes in relative intensities [35].

Mass Spectrometry Profiles

Mass spectrometry of 4-vinylphenol provides information about molecular fragmentation patterns and structural confirmation [37] [40]. The molecular ion peak appears at m/z 120, corresponding to the molecular weight of the compound [37]. Under electron ionization conditions, 4-vinylphenol undergoes characteristic fragmentation processes that produce diagnostic fragment ions [37] [40].

Common fragmentation pathways include loss of the vinyl group, loss of carbon monoxide from the molecular ion, and various rearrangement processes [40]. The base peak in many mass spectra corresponds to fragments formed through cleavage of bonds adjacent to the aromatic ring [40]. Studies have shown that phenolic compounds often exhibit loss of 28 mass units (carbon monoxide) as a characteristic fragmentation process [40].

Gas chromatography-mass spectrometry analysis of trimethylsilyl derivatives of 4-vinylphenol has been reported, with the derivatized compound showing enhanced stability and different fragmentation patterns compared to the underivatized material [37]. The trimethylsilyl derivative exhibits a molecular ion at m/z 192, reflecting the addition of the trimethylsilyl group to the hydroxyl functionality [37].

Chemical Stability Parameters

Light Sensitivity

4-Vinylphenol exhibits significant light sensitivity, requiring careful storage conditions to prevent photochemical degradation [13] [38]. The compound is recommended to be stored under inert gas atmosphere at temperatures between 2-8°C to minimize light-induced reactions [38]. The presence of both the phenolic hydroxyl group and the vinyl functionality contributes to the photochemical reactivity of the molecule [13].

Research has demonstrated that phenolic compounds with vinyl substituents can undergo various photochemical transformations when exposed to ultraviolet radiation [18]. These processes can include photooxidation, photopolymerization, and photoisomerization reactions [18]. The light sensitivity of 4-vinylphenol necessitates the use of amber glass containers and storage in dark conditions for laboratory handling [38].

Oxidation Mechanisms

4-Vinylphenol demonstrates susceptibility to oxidation reactions through multiple pathways [13] [26] [29]. The phenolic hydroxyl group can undergo oxidation to form phenoxyl radicals, which can subsequently participate in coupling reactions [26] [29]. Research has shown that 4-vinylphenol radical cations react with neutral styrene compounds with rate constants ranging from 1×10⁸ to 5×10⁸ M⁻¹s⁻¹ [26] [29].

Studies have revealed that the vinyl group in 4-vinylphenol can also serve as a site for oxidative attack [13]. Exposure to ozone has been identified as a potential cause of oxidation reactions, leading to the formation of various oxidation products [13]. The oxidation mechanisms can involve both radical and ionic pathways, depending on the reaction conditions and oxidizing agents present [26] [29].

The radical cation chemistry of 4-vinylphenol has been extensively studied using laser flash photolysis techniques [26] [29]. These investigations have shown that 4-vinylphenol radical cations can undergo rapid deprotonation reactions, but can also be reprotonated under acidic conditions [26] [29]. This behavior suggests that the oxidation state of 4-vinylphenol can be reversibly controlled under appropriate conditions [26] [29].

Solubility Profile and Partition Coefficients

4-Vinylphenol exhibits limited water solubility, being described as only slightly miscible with water [1] [13]. The compound shows good solubility in various organic solvents, including ethanol, acetone, benzene, and dimethyl sulfoxide [13]. This solubility pattern reflects the compound's amphiphilic nature, with the hydrophobic aromatic and vinyl portions balanced against the hydrophilic hydroxyl group [13].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Slightly miscible | Limited aqueous solubility |

| Ethanol | Soluble | Good organic solvent |

| Acetone | Soluble | Compatible with ketone solvents |

| Benzene | Soluble | Aromatic solvent compatibility |

| Dimethyl sulfoxide | Soluble | Polar aprotic solvent |

| Chloroform | Sparingly soluble | Limited halogenated solvent solubility |

The logarithm of the partition coefficient (LogP) for 4-vinylphenol is reported as 2.3 at 25°C, indicating moderate lipophilicity [38]. This value suggests that the compound has a preference for organic phases over aqueous phases, but the preference is not as pronounced as for highly lipophilic compounds [38].

Research on partition coefficients in aqueous two-phase systems has provided insights into the solution behavior of 4-vinylphenol and related compounds [14] [17]. These studies have shown that the partition behavior can be influenced by various factors including ionic strength, pH, and the presence of other solutes [14] [17]. The partition coefficient data are valuable for understanding the distribution behavior of 4-vinylphenol in complex systems [14] [17].

Reactivity Patterns

4-Vinylphenol exhibits diverse reactivity patterns due to the presence of multiple reactive functional groups [25] [26] [27]. The vinyl group can participate in polymerization reactions through both radical and ionic mechanisms [25]. Studies have shown that vinyl phenol compounds can undergo polymerization through ordinary vinyl polymerization mechanisms as well as through addition of vinyl groups to phenolic nuclei [25].

The radical reactivity of 4-vinylphenol has been extensively investigated, with particular attention to the formation and reactions of 4-vinylphenol radical cations [26] [29]. These radical species demonstrate high reactivity toward neutral styrene compounds and can participate in dimerization reactions that may be relevant to biological systems [26] [29]. The rate constants for these reactions have been measured and found to be comparable to those of other styrene radical cations [26] [29].

Copolymerization studies have revealed that the position of substituents on styrene derivatives significantly affects their reactivity patterns [27]. In the case of para-substituted styrenes like 4-vinylphenol, the reactivity can be considerably different from unsubstituted styrene, often resulting in gradient copolymer formation rather than random copolymerization [27].

The hydroxyl group in 4-vinylphenol can participate in hydrogen bonding interactions that influence the compound's reactivity [20] [22]. Research has demonstrated that these hydrogen bonding interactions can lead to the formation of interpolymer complexes with enhanced thermal properties [20] [22]. The selectivity of hydrogen bonding has been shown to be dependent on the nature of the hydrogen bond acceptor groups present in the system [22].

Physical Description

White solid, vanilla extract odou

XLogP3

Melting Point

Mp 68-69 °

73.5°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 276 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 218 of 276 companies with hazard statement code(s):;

H301 (83.03%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (15.14%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (14.22%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (55.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (69.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (29.82%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (69.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (58.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (55.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (55.05%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (27.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

2628-17-3

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index